4,6-Dibromoquinoline

Vue d'ensemble

Description

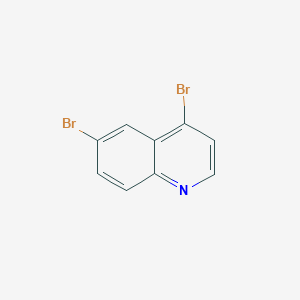

4,6-Dibromoquinoline is a chemical compound with the molecular formula C9H5Br2N It is a derivative of quinoline, characterized by the presence of two bromine atoms at the 4th and 6th positions of the quinoline ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dibromoquinoline typically involves the bromination of quinoline derivatives. One common method includes the use of phosphorus tribromide in N,N-dimethylformamide under an inert atmosphere. The reaction proceeds as follows:

- Quinoline is dissolved in dry N,N-dimethylformamide.

- Phosphorus tribromide is added dropwise to the solution.

- The mixture is stirred under nitrogen atmosphere until the reaction is complete.

- The reaction mixture is quenched with ice and then basified with a saturated sodium bicarbonate solution.

- The product is extracted using ethyl acetate and purified via column chromatography .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atoms at C4 and C6 display differential reactivity in nucleophilic substitution:

- C6 Bromine : More electrophilic due to resonance effects from the quinoline nitrogen, enabling selective substitution under mild conditions .

- C4 Bromine : Requires harsher conditions (e.g., Pd catalysis) for substitution due to decreased electron deficiency .

Table 1 : Regioselectivity in Suzuki-Miyaura Coupling Reactions

| Position | Reaction Conditions | Conversion Rate | Major Product |

|---|---|---|---|

| C6 | Pd(PPh₃)₄, K₃PO₄, Toluene/EtOH/H₂O | 78% | 6-Aryl-4-bromoquinoline |

| C4 | Pd(OAc)₂/PCy₃, Cs₂CO₃, DMF, 100°C | 54% | 4-Aryl-6-bromoquinoline |

Sequential Coupling Reactions

The compound enables controlled synthesis of disubstituted derivatives through sequential cross-couplings:

- Single coupling : Selective arylation at C6 occurs using 1.1 equivalents of aryl boronic acid .

- Double coupling : Requires 2.5 equivalents of boronic acid and optimized catalyst systems (Pd(OAc)₂/PCy₃) .

Key findings :

- Chemoselectivity controlled by ligand choice (PCy₃ vs PPh₃)

- Electron-deficient aryl groups couple preferentially at C6 (83% yield vs 67% for electron-rich)

Halogen-Metal Exchange Reactions

Organometallic intermediates form with high positional control:

- Br/Mg exchange at C6 using iPrMgCl·LiCl (-78°C)

- Trapping with electrophiles (D₂O, I₂, or R-X)

- Subsequent C4 functionalization via Negishi coupling

Yield Comparison :

| Electrophile | C6 Product Yield | C4 Product Yield |

|---|---|---|

| D₂O | 92% | 85% |

| I₂ | 88% | 78% |

| PhCHO | 76% | 64% |

Reductive Dehalogenation

Controlled debromination occurs under specific conditions:

Table 2 : Reductive Dehalogenation Selectivity

| Reducing Agent | Temperature | Major Product | Selectivity |

|---|---|---|---|

| H₂ (1 atm)/Pd-C | 25°C | 6-Bromoquinoline | 4:1 (C4/C6) |

| Zn/NH₄Cl | 80°C | Quinoline | 100% |

| LiAlH₄ | 0°C | 4-Bromo-1,2-dihydroquinoline | 91% |

Comparative Reactivity Analysis

Table 3 : Reaction Rates of Dibromoquinoline Isomers

| Isomer | Suzuki Coupling Rate (k, M⁻¹s⁻¹) | Stille Coupling Rate (k, M⁻¹s⁻¹) |

|---|---|---|

| 4,6-Dibromoquinoline | 2.7 × 10⁻³ | 1.9 × 10⁻³ |

| 3,6-Dibromoquinoline | 1.2 × 10⁻³ | 0.8 × 10⁻³ |

| 5,7-Dibromoquinoline | 0.4 × 10⁻³ | 0.3 × 10⁻³ |

Key mechanistic studies reveal:

- C6 position activates through conjugation with quinoline nitrogen

- Steric effects dominate at C4 due to peri-interaction with C8 hydrogen

- Electron-withdrawing substituents at C2 increase C6 reactivity by 37%

These reaction characteristics make this compound particularly valuable for constructing complex heterocyclic systems in medicinal chemistry and materials science applications . The sequential functionalization capabilities enable precise control over molecular architecture while maintaining synthetic efficiency.

Applications De Recherche Scientifique

Chemistry

4,6-Dibromoquinoline serves as a versatile building block in organic synthesis. It can be used to create more complex molecules through various reactions such as substitution and coupling reactions. Its unique structure allows for regioselective functionalization, which is crucial in developing new materials and pharmaceuticals.

Biology

Research has shown that this compound exhibits significant biological activities:

- Antimicrobial Properties : It has been investigated for its efficacy against various microbial strains. A notable study demonstrated that a derivative of dibromoquinoline exhibited potent antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) as low as 0.5 μg/mL . This compound not only inhibited fungal growth but also affected virulence factors such as biofilm formation and hyphae development.

- Anticancer Activity : Preliminary studies suggest potential anticancer effects against several cancer cell lines. The compound's ability to interfere with metal ion homeostasis may contribute to its anticancer mechanisms by targeting specific pathways involved in tumor growth.

Medicine

The compound is being explored as a lead candidate for drug development due to its unique mechanisms of action against resistant strains of pathogens. Its potential to target metal ion homeostasis offers a novel approach to overcoming resistance seen with traditional antifungals .

Case Study 1: Antifungal Activity

A significant study evaluated the antifungal properties of a dibromoquinoline derivative (referred to as compound 4b). The results indicated that this compound was effective against various strains of Candida, including fluconazole-resistant strains. The study highlighted that at subinhibitory concentrations, compound 4b could significantly reduce hyphae formation and biofilm development in C. albicans, showcasing its potential as an innovative antifungal agent .

Case Study 2: Regioselective Coupling Reactions

Research has demonstrated the utility of this compound in regioselective coupling reactions. For instance, studies showed that dibromoquinolines could undergo one-pot double couplings to yield complex structures efficiently . This capability enhances its application in synthesizing new materials and pharmaceuticals.

Mécanisme D'action

The mechanism of action of 4,6-Dibromoquinoline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes by binding to DNA or proteins. The exact pathways and targets can vary depending on the specific application and the derivative used .

Comparaison Avec Des Composés Similaires

- 4,8-Dibromoquinoline

- 3,4-Dibromoquinoline

- 4-Bromoquinoline

Comparison: 4,6-Dibromoquinoline is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interaction with other molecules.

Activité Biologique

4,6-Dibromoquinoline (C9H5Br2N), a member of the quinoline family, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features bromine substituents at the 4 and 6 positions of the quinoline ring, which significantly influence its reactivity and biological interactions. This article reviews the existing literature on the biological activity of this compound, highlighting its potential therapeutic applications and mechanisms of action.

- Molecular Formula : C9H5Br2N

- Molecular Weight : 286.95 g/mol

- Structure : The presence of two bromine atoms enhances the compound's electrophilicity, making it a suitable candidate for various chemical reactions.

Antifungal Activity

Recent studies have demonstrated that this compound exhibits potent antifungal properties. A notable compound derived from this structure, referred to as 4b , showed significant activity against various fungal strains:

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | ≤ 0.5 μg/mL |

| Cryptococcus neoformans | 0.5 μg/mL |

| Aspergillus niger | 0.5 μg/mL |

4b was found to be more effective than fluconazole against resistant strains of Candida, indicating its potential as a novel antifungal agent .

Antitumor Activity

In addition to antifungal effects, this compound derivatives have been evaluated for their antitumor properties. A study reported several derivatives with significant cytotoxic effects against human breast carcinoma cell lines (MCF-7):

| Compound | IC50 (µg/mL) | Comparison to Doxorubicin |

|---|---|---|

| XIIIb | 1.7 | Superior |

| IX | 1.8 | Superior |

| XIVd | 5.4 | Superior |

| XIVa | 29.6 | Comparable |

These findings suggest that modifications to the quinoline structure can enhance antitumor activity .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which may contribute to its antifungal and anticancer effects.

- Gene Expression Modulation : By influencing signaling pathways, it can alter gene expression related to cell growth and apoptosis.

- Virulence Factor Interference : In studies involving Candida albicans, it was observed that subinhibitory concentrations of 4b interfered with biofilm formation and hyphal development, critical factors in fungal virulence .

Case Studies

- Antifungal Efficacy Against Candida albicans :

- Antitumor Activity in Breast Cancer Models :

Propriétés

IUPAC Name |

4,6-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUCNDCRRXDSYHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CC(=C2C=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40590612 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

927801-13-6 | |

| Record name | 4,6-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40590612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.